molecular formula C11H9BrN4 B11848104 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine

7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine

Cat. No.: B11848104
M. Wt: 277.12 g/mol
InChI Key: LIDWNYLJQNTENY-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused to a quinoline moiety, with a bromine atom at the 7th position and a methyl group at the 1st position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromoquinoline-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl iodide to introduce the methyl group, followed by cyclization with triethyl orthoformate to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of various substituted triazoloquinolines depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

    7-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine: Similar structure but with a chlorine atom instead of bromine.

    1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar triazole ring but fused to a quinoxaline instead of quinoline.

    8-Bromo-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar triazole ring but with additional phenyl substitution.

Uniqueness: The presence of the bromine atom at the 7th position and the specific fusion of the triazole ring to the quinoline moiety confer unique chemical and biological properties to 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine. These structural features enhance its reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C11H9BrN4

Molecular Weight

277.12 g/mol

IUPAC Name

7-bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine

InChI

InChI=1S/C11H9BrN4/c1-6-14-15-11-9(13)5-7-4-8(12)2-3-10(7)16(6)11/h2-5H,13H2,1H3

InChI Key

LIDWNYLJQNTENY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2N

Origin of Product

United States

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